2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide
Description
Molecular Formula: C27H32N4O3
Molecular Weight: 460.578 g/mol
IUPAC Name: 2-[3-[2-(4-Benzylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Key Structural Features:
- Indole core: A bicyclic aromatic system known for its role in bioactive compounds.
- Diethylacetamide group: A tertiary amide contributing to hydrogen-bonding interactions.
Potential Applications:
Properties
IUPAC Name |
2-[3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3/c1-3-29(4-2)26(32)20-31-19-24(23-12-8-9-13-25(23)31)27(33)28(34)30-16-14-22(15-17-30)18-21-10-6-5-7-11-21/h5-13,19,22H,3-4,14-18,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYKQNMZDOAAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide typically involves multiple steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Indole Derivative Synthesis: Indole derivatives can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The benzylpiperidine and indole derivatives are coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate the biological activities of indole derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Pharmacology: Research focuses on its interactions with various receptors and enzymes, contributing to the development of new drugs.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues with Indole and Piperidine/Piperazine Moieties
Comparative Pharmacological Profiles
Biological Activity
The compound 2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H30N2O3
- Molecular Weight : 390.50 g/mol
- CAS Number : 872843-59-9
This compound features a piperidine moiety, an indole ring, and an acetamide group, which are key to its biological interactions.
Research indicates that this compound may act primarily as an NMDA receptor antagonist . NMDA receptors are critical for synaptic plasticity and memory function. By modulating these receptors, the compound could influence various neurological processes.
Pharmacological Profile
- Receptor Binding Affinity : Studies show that compounds with similar structures exhibit significant binding affinity to NMDA receptors, suggesting a possible competitive inhibition mechanism.
- Neuroprotective Effects : Preliminary studies indicate that the compound may offer neuroprotective benefits in models of excitotoxicity, potentially reducing neuronal death associated with conditions like Alzheimer's disease and stroke.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | NMDA Receptor Antagonism | Demonstrated significant inhibition of NMDA-induced excitotoxicity in vitro. |
| Study 2 | Neuroprotection | Showed reduced neuronal apoptosis in animal models subjected to ischemic conditions. |
| Study 3 | Behavioral Studies | Improved cognitive function in rodent models when administered prior to memory tasks. |
Case Study 1: Neuroprotective Effects in Ischemia
A study conducted on rats subjected to induced ischemic conditions demonstrated that administration of the compound led to a reduction in infarct size and improved neurological scores compared to control groups. The mechanism was attributed to the inhibition of excitatory neurotransmission via NMDA receptor blockade.
Case Study 2: Cognitive Enhancement in Rodent Models
In behavioral assays assessing memory and learning, rodents treated with the compound exhibited enhanced performance on tasks such as the Morris water maze. This suggests potential utility in treating cognitive deficits associated with neurodegenerative diseases.
Q & A
Q. Yield Optimization :
- Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side reactions.
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve efficiency in heterocyclic coupling .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) ensures high purity (>95%) .
Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 476.2452) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
How can researchers resolve contradictions in reported pharmacological targets across studies?
Advanced Research Focus
Contradictions often arise from assay variability (e.g., receptor isoform selectivity, cell type differences). Methodological strategies include:
- Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled GPCR assays) with functional cAMP or calcium flux assays .
- Structural docking : Use cryo-EM or X-ray crystallography to validate binding poses in neurological targets (e.g., σ-1 receptors) .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259367) with in-house dose-response curves .
What computational strategies predict binding affinity and selectivity for neurological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations :
- Machine Learning (ML) : Train models on ChEMBL datasets to predict blood-brain barrier permeability (e.g., random forest classifiers) .
What in vitro assays are suitable for initial CNS activity screening?
Q. Basic Research Focus
- Receptor binding assays : Radioligand competition assays for serotonin (5-HT₂A) or dopamine (D₂) receptors .
- Neuronal viability : MTT assays in SH-SY5Y cells to assess neuroprotective effects against oxidative stress .
- Ion channel modulation : Patch-clamp electrophysiology for Kv7.2/7.3 potassium channels .
How should experiments investigate metabolic stability and cytochrome P450 interactions?
Q. Advanced Research Focus
- Liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to measure IC₅₀ values .
- Metabolite identification : HRMS/MS fragmentation to detect hydroxylated or N-dealkylated metabolites .
What parameters are critical for scaling synthesis from milligram to gram quantities?
Q. Basic Research Focus
- Solvent selection : Replace THF with toluene for safer large-scale reactions .
- Catalyst recovery : Immobilize Pd catalysts on silica to reduce metal contamination .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression .
What strategies elucidate SAR for indole and piperidine modifications?
Q. Advanced Research Focus
- Analog synthesis : Replace benzylpiperidine with 4-arylpiperazines to assess steric effects .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., indole C3 acetyl vs. carboxamide) to potency .
- Crystallography : Co-crystallize analogs with target proteins (e.g., MAO-B) to map binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
